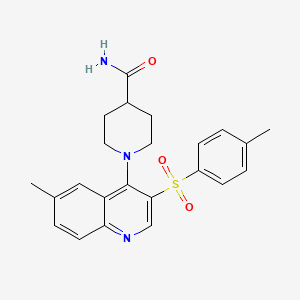

![molecular formula C21H22N2O2S B2723720 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396884-45-9](/img/structure/B2723720.png)

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

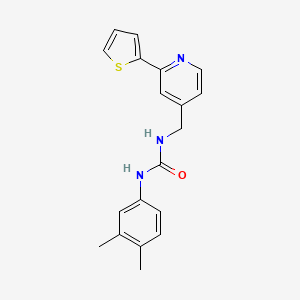

The compound is a urea derivative with a biphenyl and thiophen group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The biphenyl group is a common motif in organic chemistry and is known for its rigidity, which can be useful in drug design . The thiophen group is a five-membered aromatic ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the biphenyl and thiophen groups, along with the urea functionality. The biphenyl group would likely impart a degree of rigidity to the molecule, while the thiophen group could potentially participate in aromatic interactions .Chemical Reactions Analysis

Urea derivatives can undergo a variety of reactions. For example, they can participate in condensation reactions with carboxylic acids to form amides . The biphenyl group could potentially undergo electrophilic aromatic substitution reactions, while the thiophen group could undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the urea group could potentially result in hydrogen bonding interactions . The biphenyl and thiophen groups could potentially influence the compound’s lipophilicity .Scientific Research Applications

Chemical Synthesis and Biochemical Evaluation

The synthesis of urea derivatives often targets the optimization of pharmacophoric moieties to enhance biological activity. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity, aiming to optimize spacer length and conformational flexibility for high inhibitory activities. This approach highlights the utility of urea derivatives in designing compounds with potential therapeutic applications, such as in the treatment of diseases associated with acetylcholinesterase dysfunction (Vidaluc et al., 1995).

Biological Activity and Molecular Docking Studies

Urea derivatives have also been explored for their potential as inhibitors of specific enzymes and receptors, contributing to the understanding of their biological activities and facilitating the design of new therapeutic agents. For instance, novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. The study identified compounds with significant inhibitory potency, providing insights into the design of new inhibitors for cancer therapy (Machado et al., 2015).

Structure-Activity Relationship (SAR) Studies

SAR studies of urea derivatives have revealed that chemical structure significantly influences their biological activities. For example, hindered ureas demonstrated unique reactivity under neutral conditions, undergoing efficient substitution reactions with various nucleophiles. This property underlines the importance of structural features in determining the reactivity and potential applications of urea derivatives in synthetic chemistry and drug design (Hutchby et al., 2009).

Future Directions

properties

IUPAC Name |

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-21(25,15-23-20(24)22-14-19-8-5-13-26-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,25H,14-15H2,1H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYSHSFAWJPTHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

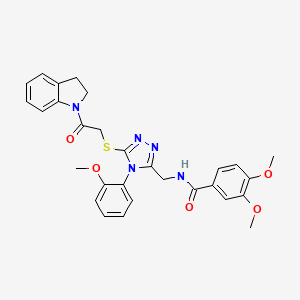

![Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2723637.png)

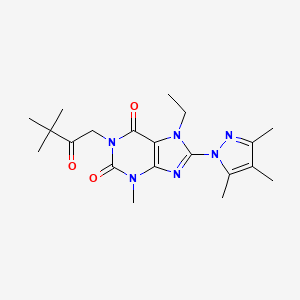

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2723642.png)

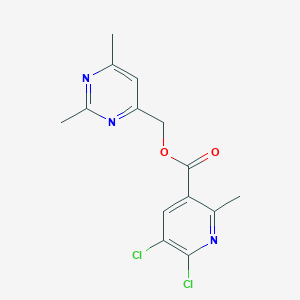

![17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2723645.png)

![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)propanamide](/img/structure/B2723648.png)

![1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea](/img/structure/B2723649.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)

![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)